molecular formula C20H19F3N2O3 B1193592 SGC-GAK-1N

SGC-GAK-1N

Cat. No.: B1193592
M. Wt: 392.38
InChI Key: PVTQCCFMFWASHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC-GAK-1N is a negative control for SGC-GAK-1.

Scientific Research Applications

Cancer Research

Prostate Cancer
Research indicates that GAK expression correlates with prostate cancer progression, particularly during the transition to androgen independence. Studies have shown that SGC-GAK-1 can inhibit the growth of prostate cancer cell lines such as LNCaP and VCaP at concentrations around 10 µM . The compound's ability to selectively target GAK makes it a valuable tool for investigating the role of this kinase in tumor biology.

Diffuse Large B-cell Lymphoma (DLBCL)
A recent study highlighted GAK as a therapeutic target in DLBCL. SGC-GAK-1 demonstrated significant growth inhibition across various DLBCL cell lines, with a GI50 of less than 1 µM in many cases. This suggests that targeting GAK could be a viable strategy for treating certain hematologic malignancies .

Neurodevelopmental Studies

SGC-GAK-1 has been utilized to study its effects on neuronal development. In cultured neurons, treatment with SGC-GAK-1 resulted in reduced neurite length and synapse number, indicating its role in neurodevelopmental processes. Specifically, the compound inhibited the phosphorylation of neurofilament proteins, which are crucial for neuronal structure and function .

Table 1: Summary of SGC-GAK-1 Applications

Application AreaSpecific Use CaseObservations
Cancer ResearchProstate Cancer Growth InhibitionEffective at 10 µM in LNCaP and VCaP cells
DLBCL TreatmentGI50 < 1 µM across multiple DLBCL lines
NeurodevelopmentNeurite Outgrowth StudiesReduced neurite length at low concentrations

Table 2: Pharmacokinetics of SGC-GAK-1

ParameterValue
IC50 for GAK48 nM
Selectivity>50-fold against other kinases
Half-life (t1/2)~3 hours
Enhanced exposure with ABTSignificant improvement observed

Case Study 1: Prostate Cancer Inhibition

In vitro studies using SGC-GAK-1 on prostate cancer cell lines demonstrated a clear dose-dependent inhibition of cell growth. The study provided insights into the mechanistic role of GAK in cancer progression and established a foundation for future therapeutic strategies targeting this kinase.

Case Study 2: Neurodevelopmental Impact

A series of experiments were conducted to assess the effects of SGC-GAK-1 on neuronal cultures. Results indicated that GAK inhibition led to significant alterations in neurite morphology and synaptic development, suggesting potential implications for neurodevelopmental disorders.

Properties

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.38

IUPAC Name

N-Methyl-6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C20H19F3N2O3/c1-25(13-10-17(26-2)19(28-4)18(11-13)27-3)16-7-8-24-15-6-5-12(9-14(15)16)20(21,22)23/h5-11H,1-4H3

InChI Key

PVTQCCFMFWASHK-UHFFFAOYSA-N

SMILES

COC1=C(OC)C(OC)=CC(N(C)C2=CC=NC3=CC=C(C(F)(F)F)C=C23)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGCGAK1N;  SGC GAK 1N;  SGC-GAK-1N;  SGCGAK-1N;  SGC-GAK1N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.